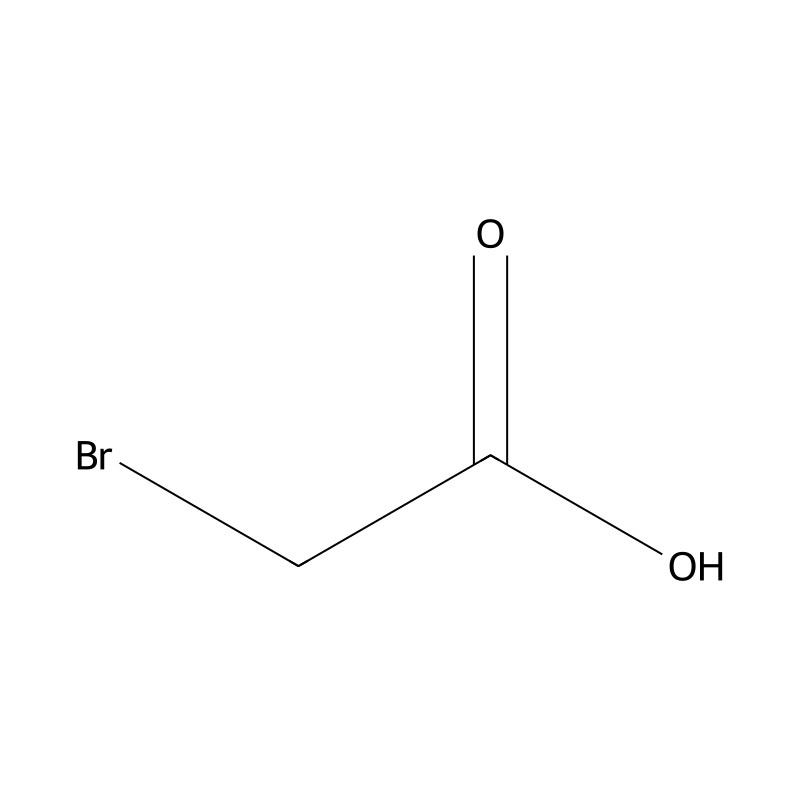

Bromoacetic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Miscible with water

Miscible with ethanol, ether; soluble in acetone, benzene; slightly soluble in chloroform

Soluble in methanol

Synonyms

Canonical SMILES

Bromoacetic acid is a colorless, crystalline compound with the chemical formula BrCH₂CO₂H. It is classified as a relatively strong alkylating agent and is known for its reactivity due to the presence of both a bromine atom and a carboxylic acid functional group. The compound is typically encountered as a solid and has a molecular weight of approximately 138.95 g/mol. Bromoacetic acid is produced through the bromination of acetic acid, often using methods such as the Hell–Volhard–Zelinsky reaction or other brominating agents .

Bromoacetic acid is a toxic compound and should be handled with appropriate safety precautions in a laboratory setting []. Here are some key safety points:

- Toxicity: Bromoacetic acid is harmful if swallowed, inhaled, or absorbed through the skin []. It can cause severe irritation and burns.

- Corrosivity: It is corrosive to metals and tissues [].

- Safety precautions: Wear gloves, safety glasses, and protective clothing when handling bromoacetic acid. Work in a well-ventilated fume hood. Proper disposal procedures are essential to minimize environmental impact [].

Organic Synthesis and Medicinal Chemistry

Versatile Building Block

Bromoacetic acid acts as a valuable intermediate for synthesizing various organic compounds. Its reactive bromoacetyl group readily participates in substitution and condensation reactions, allowing researchers to construct complex molecules with desired functionalities []. This is particularly useful in medicinal chemistry for creating novel drug candidates [].

Alkylating Agent

Bromoacetic acid functions as an alkylating agent, transferring its bromoethyl group to other molecules. This property proves valuable in introducing a bromoethyl moiety into proteins and other biomolecules, facilitating studies on protein function and interactions [].

Proteomics Research

Affinity Labeling

Bromoacetic acid plays a crucial role in affinity labeling, a technique used to identify proteins that bind to specific ligands. By attaching a bromoacetic acid derivative to the ligand, researchers can selectively label proteins that interact with it, aiding in protein-protein interaction studies and target identification for drug development [].

Protein Glycosylation Analysis

The bromoacetyl group in bromoacetic acid can react with sialic acids, a specific type of sugar found on some proteins. This property allows researchers to analyze protein glycosylation, which is essential for understanding protein function and function in diseases [].

- Nucleophilic Substitution: Bromoacetic acid can undergo nucleophilic substitution reactions where the bromine atom is replaced by nucleophiles, such as amines or alcohols, leading to the formation of bromoacetate esters or amides .

- Alkylation Reactions: It serves as an alkylating agent in organic synthesis, particularly in the preparation of beta-hydroxy acids or alpha,beta-unsaturated acids through the Reformatsky reaction .

- Decomposition: Upon heating or under acidic conditions, bromoacetic acid can decompose to produce hydrogen bromide and other byproducts .

Several methods are employed for synthesizing bromoacetic acid:

- Bromination of Acetic Acid: This is the most common method, involving the direct reaction of acetic acid with bromine under controlled conditions.

- Hell–Volhard–Zelinsky Reaction: This method utilizes phosphorus tribromide and acetic acid to introduce bromine into the molecule effectively.

- Electrophilic Aromatic Substitution: In certain cases, bromoacetic acid can be synthesized through electrophilic substitution on aromatic compounds followed by hydrolysis .

Bromoacetic acid finds utility in various fields:

Research on interaction studies involving bromoacetic acid has highlighted its role in biochemical processes:

- Protein Modification: As an alkylating agent, it can modify amino acids within proteins, affecting their structure and function.

- Reactivity with Nucleophiles: Studies have shown that bromoacetic acid interacts readily with nucleophiles, which can lead to significant changes in biological pathways involving protein synthesis and degradation .

Bromoacetic acid shares similarities with several other halogenated acetic acids. Below is a comparison highlighting its uniqueness:

| Compound Name | Chemical Formula | Unique Features |

|---|---|---|

| Chloroacetic Acid | ClCH₂CO₂H | Less reactive than bromoacetic acid; used in herbicides. |

| Iodoacetic Acid | ICH₂CO₂H | More potent alkylating agent; used in biochemical research. |

| Fluoroacetic Acid | FCH₂CO₂H | Highly toxic; acts as a metabolic poison in animals. |

| 2-Bromo-2-methylpropanoic Acid | BrCH(CH₃)CO₂H | Used in organic synthesis; less common than bromoacetic acid. |

Bromoacetic acid stands out due to its strong reactivity as an alkylating agent compared to chloroacetic acid and its application potential in pharmaceutical chemistry. Its toxicity profile also differentiates it from other halogenated acetic acids, making it a compound of interest for both synthetic chemistry and toxicological studies .

Conventional Synthesis Routes

Hell–Volhard–Zelinsky Bromination

The Hell–Volhard–Zelinsky reaction represents the most established and widely utilized method for the synthesis of bromoacetic acid from acetic acid [1] [2] [3]. This transformation involves the alpha-bromination of carboxylic acids in the presence of phosphorus tribromide and bromine, followed by hydrolysis to yield the desired alpha-bromo carboxylic acid product [4] [5].

The reaction proceeds through a well-characterized four-step mechanism [2]. Initially, phosphorus tribromide converts the carboxylic acid to an acid bromide intermediate [1]. The acid bromide subsequently undergoes keto-enol tautomerism to form the corresponding enol species [4]. The nucleophilic enol then reacts with molecular bromine, resulting in bromination at the alpha position [3]. Finally, hydrolysis of the alpha-bromo acid bromide regenerates the carboxylic acid functionality, yielding bromoacetic acid [5].

The classical implementation of this reaction employs red phosphorus and bromine, where phosphorus tribromide is generated in situ according to the stoichiometry: 3Br₂ + 2P → 2PBr₃ [4]. Modern variations utilize phosphorus tribromide directly, providing enhanced control over reaction conditions and improved reproducibility [1] [2].

Temperature control proves critical for optimal yields and selectivity [3]. Initial reaction temperatures of 0-20°C prevent side reactions and product decomposition, while subsequent warming to 30-60°C ensures complete conversion [5]. The reaction typically requires 30 minutes to 2 hours for completion, depending on the specific conditions employed [2].

Optimization studies have demonstrated that maintaining precise stoichiometric ratios significantly impacts reaction efficiency [4]. Employing 1.5 equivalents of bromine and 0.2-0.3 equivalents of phosphorus tribromide relative to acetic acid provides optimal results [1]. Under these refined conditions, yields of 80-95% can be consistently achieved, representing a substantial improvement over earlier methodologies that typically provided 70-85% yields [3] [5].

Catalytic Bromination of Acetic Acid

Direct catalytic bromination of acetic acid offers an alternative synthetic approach that eliminates the need for phosphorus-containing reagents [6]. This methodology involves the treatment of acetic acid with bromine under elevated temperature and pressure conditions, utilizing various catalytic systems to promote selective alpha-bromination [7].

Elevated temperature bromination has been investigated extensively for aromatic and aliphatic substrates [8]. For acetic acid bromination, temperatures of 150-200°C and pressures of 30-50 bar are typically employed [6]. Under these conditions, the reaction proceeds through a radical mechanism, with bromine serving both as the brominating agent and as a radical initiator [8].

The use of dry hydrogen chloride as a catalyst has been reported to enhance reaction rates and selectivity [6]. Alternative catalytic systems include metal-based catalysts and acid promoters that facilitate the formation of reactive bromine species [7]. However, these methods generally provide moderate yields of 60-75% and require careful optimization to minimize over-bromination and other side reactions [6].

Process optimization for direct bromination focuses on precise temperature and pressure control to maintain selectivity while achieving acceptable conversion rates [9]. The relationship between temperature and pressure must be carefully balanced to avoid excessive by-product formation while ensuring sufficient reaction kinetics [9].

Advanced Methodologies

4-Dimethylaminopyridine-Promoted Activation Strategies

4-Dimethylaminopyridine has emerged as a highly effective catalyst for bromoacetic acid activation and subsequent transformations [10] [11]. The enhanced basicity of 4-dimethylaminopyridine, resulting from resonance stabilization by the dimethylamino substituent, makes it superior to conventional pyridine-based catalysts [11] [12].

4-Dimethylaminopyridine-promoted reactions with bromoacetic acid proceed through the formation of highly reactive N-acylpyridinium intermediates [11] [13]. These species exhibit significantly enhanced electrophilicity compared to the parent carboxylic acid, facilitating subsequent nucleophilic substitution reactions [12]. The catalyst demonstrates remarkable efficiency, increasing reaction rates by factors of 10⁴-10⁵ compared to conventional base catalysts [14].

Mechanistic studies reveal that 4-dimethylaminopyridine first forms an ion pair with bromoacetic acid through acid-base interaction [11]. This activated complex then readily undergoes nucleophilic attack by alcohols, amines, or other nucleophiles [13]. The reaction proceeds through a concerted mechanism without the formation of tetrahedral intermediates, ensuring high selectivity and minimal side product formation [11].

Optimization of 4-dimethylaminopyridine-promoted reactions typically employs catalyst loadings of 2.5-10 mol% relative to bromoacetic acid [10]. Reaction temperatures of 20-60°C provide optimal results, with reaction times ranging from 1-6 hours depending on the specific nucleophile employed [15]. Under these conditions, yields of 58-90% can be achieved with excellent chemoselectivity [10] [15].

The versatility of 4-dimethylaminopyridine catalysis extends to various synthetic transformations involving bromoacetic acid [16]. These include esterifications, amidations, and cyclization reactions that would otherwise require harsh conditions or specialized reagents [14]. The mild reaction conditions and high efficiency make this approach particularly attractive for pharmaceutical and fine chemical applications [13].

Solvent-Free Esterification Techniques

Solvent-free esterification represents an environmentally sustainable approach to bromoacetic acid derivatization [17] [18]. These methodologies eliminate the need for organic solvents while often providing enhanced reaction rates and simplified product isolation [19] [20].

Silica gel-adsorbed Brønsted acid catalysts have proven particularly effective for solvent-free esterification of bromoacetic acid [17]. The heterogeneous nature of these catalysts facilitates easy separation and recycling, while the high surface area of the silica support ensures excellent contact between reactants [21]. Typical catalyst preparations involve the adsorption of strong organic acids onto mesoporous silica, creating highly active and selective catalytic surfaces [17].

The solvent-free esterification of bromoacetic acid with benzyl alcohol using silica gel-adsorbed catalysts has been extensively studied [17]. Optimal conditions involve reaction temperatures of 80°C and catalyst loadings of 5 mol% [17]. Under these conditions, benzyl bromoacetate is obtained in 72% yield with minimal formation of ether by-products [17]. The catalyst demonstrates excellent recyclability, maintaining activity over multiple reaction cycles [17].

Alternative solvent-free approaches include mechanochemical methods employing high-speed ball milling [20]. These techniques utilize mechanical energy to promote chemical transformations in the absence of solvents [20]. For bromoacetic acid esterification, ball milling with appropriate catalysts provides yields comparable to solution-phase methods while eliminating solvent waste [20].

Process intensification in solvent-free esterification can be achieved through microwave heating and ultrasonic activation [18]. These energy sources provide rapid and uniform heating while promoting enhanced mass transfer between solid reactants [18]. Reaction times are typically reduced from hours to minutes while maintaining excellent yields and selectivity [18].

Industrial-Scale Manufacturing Processes

Industrial production of bromoacetic acid primarily relies on optimized Hell–Volhard–Zelinsky bromination processes designed for large-scale operation [22] [23]. Modern manufacturing facilities employ continuous or semi-continuous processes that provide enhanced safety, consistent product quality, and improved economic efficiency compared to traditional batch methods [22].

The United States bromoacetic acid market, valued at 350 million USD in 2024, is projected to reach 500 million USD by 2033, exhibiting a compound annual growth rate of 5% [23]. This growth is driven by increasing demand in agrochemical and pharmaceutical applications, necessitating efficient and scalable production methods [23].

Industrial process design focuses on precise temperature and pressure control throughout the reaction sequence [22]. Automated systems monitor key parameters including reaction temperature, bromine feed rate, and product formation in real-time [22]. Advanced process control algorithms adjust operating conditions to maintain optimal yields while ensuring safety and environmental compliance [22].

Heat integration plays a crucial role in industrial bromoacetic acid production [22]. The exothermic nature of the bromination reaction generates substantial thermal energy that can be recovered and utilized elsewhere in the process [22]. Heat exchanger networks are designed to maximize energy efficiency while maintaining precise temperature control required for optimal selectivity [22].

Continuous stirred tank reactors with efficient mixing systems are typically employed for large-scale bromination [22]. These reactors provide excellent heat and mass transfer while allowing precise control of residence time [22]. Multiple reactor configurations, including series and parallel arrangements, can be utilized to optimize conversion and selectivity [22].

Safety considerations in industrial bromoacetic acid production include the handling of corrosive and toxic materials such as bromine and hydrogen bromide [22]. Specialized materials of construction, including corrosion-resistant alloys and protective coatings, are employed throughout the process equipment [22]. Comprehensive safety systems including emergency shutdown procedures and gas scrubbing systems ensure safe operation [22].

Purification and Quality Control Protocols

Purification of bromoacetic acid from synthetic reaction mixtures requires careful attention to product stability and purity specifications [24] [25]. The compound's corrosive nature and tendency to hydrolyze under certain conditions necessitate specialized handling and purification procedures [26].

Distillation represents the primary purification method for bromoacetic acid [24] [25]. Vacuum distillation at reduced pressures of 1-10 mmHg and temperatures of 80-120°C provides effective separation from reaction by-products while minimizing thermal decomposition [24]. Fractional distillation columns with high theoretical plate counts ensure excellent separation efficiency [25].

The distillation process requires careful control of operating parameters to prevent product degradation [25]. Temperature monitoring throughout the column is essential to identify any hot spots that could lead to decomposition [25]. Inert gas blanketing with nitrogen prevents oxidation and maintains product quality during the distillation process [25].

Recrystallization provides an alternative purification approach particularly suitable for analytical-grade bromoacetic acid [24]. Ethanol-water solvent systems are commonly employed, with careful control of cooling rates to ensure optimal crystal formation [24]. Typical recrystallization conditions involve dissolution at elevated temperature followed by controlled cooling at rates of 0.5°C per minute [24].

Ion exchange purification has emerged as an effective method for removing ionic impurities from bromoacetic acid solutions [25]. Mixed bed ion exchange resins effectively remove inorganic salts, metal contaminants, and other ionic species [25]. The process achieves purities exceeding 99.5% with excellent recovery yields of 90-95% [25].

Quality control protocols for bromoacetic acid involve comprehensive analytical testing to ensure compliance with specifications [26]. Gas chromatography-mass spectrometry provides accurate determination of purity and identification of organic impurities [26]. High-performance liquid chromatography offers complementary analytical capabilities, particularly for polar impurities that may not be amenable to gas chromatographic analysis [26].

Karl Fischer titration is employed for precise water content determination, as moisture can significantly impact product stability and reactivity [26]. Acid-base titration provides accurate assessment of acid content and neutralization equivalents [26]. Spectroscopic methods including infrared and nuclear magnetic resonance spectroscopy confirm product identity and detect structural impurities [26].

Particle size analysis is particularly important for solid bromoacetic acid products intended for specific applications [26]. Laser diffraction and microscopic techniques provide detailed particle size distributions that impact dissolution rates and handling characteristics [26]. Bulk density measurements ensure consistent product performance in downstream applications [26].

Environmental monitoring throughout the purification process includes assessment of waste streams and emissions [26]. Analytical methods for bromine and bromide content in aqueous waste ensure compliance with environmental regulations [26]. Air monitoring systems detect volatile organic compounds and ensure workplace safety [26].

Mechanistic Foundation and Reactivity Patterns

Bromoacetic acid functions primarily through nucleophilic substitution mechanisms, predominantly following the SN2 pathway due to its primary carbon structure [8] [5] [9]. The reaction mechanism involves nucleophilic attack at the electrophilic carbon center with concurrent displacement of the bromide leaving group, forming new carbon-heteroatom bonds with high stereochemical fidelity [10] [5].

The reactivity profile demonstrates exceptional chemoselectivity when compared to other alkylating agents. Research has shown that bromoacetyl functions exhibit kinetic discrimination of 2-3 orders of magnitude compared to maleimide groups when reacting with thiol nucleophiles at different pH conditions [8]. At pH 6.5, bromoacetyl groups show minimal reactivity, while at pH 9.0, they retain high chemoselectivity for thiol groups over amino or imidazole functionalities [8].

Synthetic Applications and Reaction Conditions

Light-mediated alkylation processes have emerged as particularly effective applications of bromoacetic acid derivatives. Methyl α-bromoacetate serves as a mild and safe brominating agent in vicinal dibromination reactions of unactivated alkenes and alkynes under near-visible light (370 nm) conditions [11] [12]. These photochemical processes proceed efficiently with both terminal and internal substrates, including those containing nitrogen and oxygen heterocycles [11].

Copper-catalyzed selective α-alkylation of amino acids and peptides represents another significant advancement in bromoacetic acid applications [13]. This methodology employs a radical-radical coupling pathway that demonstrates excellent functional group tolerance and total selectivity for aryl glycine motifs over other amino acid units [13]. The process enables efficient synthesis of pharmaceutical analogues, including novel SAHA phenylalanine-containing derivatives [13].

Industrial Synthesis and Optimization

The Hell-Volhard-Zelinsky reaction remains the primary industrial method for bromoacetic acid preparation, involving bromination of acetic acid in the presence of phosphorus tribromide [14]. Recent advances in green chemistry have introduced ferric tribromide-catalyzed processes using acetic anhydride as a water-removing agent, achieving bromoacetic acid yields of 92% with enhanced environmental compatibility [15].

One-pot esterification procedures have been developed that combine bromination and esterification steps in a single reaction vessel [16]. These methods utilize chloroacetic acid, alkali metal bromides, and sulfuric acid in the presence of azeotropic solvents, significantly reducing reaction times and improving overall yields [16].

Role in Heterocyclic Compound Synthesis

Thiazolo[3,2-a]pyrimidine Derivatives

Thiazolopyrimidine scaffolds represent one of the most important applications of bromoacetic acid in heterocyclic synthesis, offering exceptional pharmaceutical relevance due to their diverse biological activities including antimicrobial, antimalarial, anti-inflammatory, and antitubercular properties [17] [18] [19].

One-Pot Synthesis Methodologies

Convergent regioselective synthesis has been achieved through one-pot reactions combining bromoacetic acid with thiouracil derivatives. A particularly effective approach involves 6-ethylthiouracil, bromoacetic acid, anhydrous sodium acetate, acetic anhydride, acetic acid, and suitable aldehydes [20] [21]. This methodology produces Z-configuration products exclusively, as confirmed by X-ray crystallographic studies and computational analysis [20].

The ammonium acetate-assisted protocol provides an economical and efficient route to arylidene derivatives of thiazolopyrimidines [18]. This method offers advantages including short reaction times, commonly available reagents, and straightforward product isolation [18]. Antimicrobial screening of synthesized compounds reveals significant antibacterial and antifungal activities [18].

Mechanistic Pathways and Structural Considerations

The formation of thiazolo[3,2-a]pyrimidines proceeds through nucleophilic attack of the sulfur atom in thiouracil derivatives on the electrophilic carbon of bromoacetic acid, followed by intramolecular cyclization and subsequent condensation with aldehydes [22] [23]. α-Bromoacetone alternatives have also been employed in aqueous media, demonstrating the versatility of brominated alkylating agents in this chemistry [23].

Research findings indicate that aqueous reaction conditions significantly enhance the efficiency of thiazolopyrimidine formation, with water serving as both solvent and promoting medium for cyclization reactions [23]. This environmentally friendly approach aligns with green chemistry principles while maintaining high product yields [23].

Pyridine and Pyran Analogues

DMAP-Promoted Pyridine Synthesis

4-Dimethylaminopyridine (DMAP)-promoted activation of bromoacetic acid enables efficient synthesis of 2,4,6-trisubstituted pyridines and fused pyridine-2-ones [24]. This methodology utilizes bromoacetic acid as a two-carbon synthon, offering significant advantages over traditional pyridine synthesis methods [24].

The mechanism involves in situ activation of bromoacetic acid by DMAP, generating reactive intermediates that undergo cascade cyclization reactions with appropriate substrates [24] [25]. This approach provides modular access to highly substituted pyridines with excellent functional group tolerance [25].

Advanced Pyridine Formation Strategies

N-iminative copper-catalyzed cross-coupling of alkenylboronic acids with α,β-unsaturated ketoxime O-pentafluorobenzoates produces 3-azatriene intermediates that undergo thermal electrocyclization followed by aerobic oxidation to yield substituted pyridines [25]. This method demonstrates moderate to excellent yields (43-91%) and accommodates diverse substitution patterns [25].

Microwave-assisted synthesis has emerged as an efficient alternative for pyridine formation, significantly reducing reaction times while maintaining product quality [25]. The use of phase-transfer catalysis with triethylbenzylammonium chloride (TEBAC) in aqueous media provides clean, high-yielding routes to pyran derivatives [26] [27].

Pyran Derivative Formation

Multicomponent reactions involving bromoacetic acid derivatives enable synthesis of 4H-pyran scaffolds with pharmaceutical relevance [28] [29]. These processes typically involve Knoevenagel condensation followed by Michael addition mechanisms, producing amino-cyano-pyran derivatives in excellent yields [30] [26].

DFT computational studies have provided mechanistic insights into the selective formation of 4H-pyran derivatives, revealing that electron-donating and electron-withdrawing substituents significantly influence reaction rates through their effects on nucleophilic attack processes [30]. Ortho and meta positions of aromatic substituents show reduced reaction rates due to hydrogen bond formation during the reaction process [30].

Pharmaceutical Intermediate Applications

Anti-Chikungunya Agent Development

Thiazolopyrimidine Scaffold Optimization

Chikungunya virus (CHIKV) represents a significant global health threat with no currently available vaccines or specific antiviral treatments [20] [31] [32]. Recent pharmaceutical research has identified thiazolopyrimidine derivatives as promising anti-CHIKV agents, with bromoacetic acid serving as a key synthetic intermediate [20] [33].

Lead compound development has focused on fragment hybridization strategies combining pyrimidine and thiazolidine moieties with reported anti-CHIKV activity [33]. Convergent synthesis using bromoacetic acid, 6-ethylthiouracil, and appropriate aldehydes has yielded compounds with EC50 values of 42 μM against CHIKV, while maintaining low cytotoxicity (IC50 > 250 μM) against human cell lines [33].

Structure-Activity Relationship Studies

Molecular target identification has revealed that thiazolopyrimidine derivatives primarily target the viral capping machinery (nsP1), a critical component of CHIKV replication [34]. Cross-resistance studies confirm this mechanism of action, supporting the development of these compounds as selective CHIKV inhibitors [34].

ADMET profiling of lead compounds demonstrates favorable physicochemical characteristics, including appropriate aqueous solubility, lipophilicity, and metabolic stability in human liver microsomes [34]. Structure-metabolism relationship (SMR) studies have guided optimization efforts, leading to identification of five compounds with potent, safe, and stable profiles for further development [34].

Advanced Drug Design Approaches

Computational docking studies with CHIKV non-structural protein-3 (nsP3) have identified halogenated dihydrorugosaflavonoid derivatives as potential antiviral agents [35]. These compounds demonstrate intrinsic binding with the nsP3 macrodomain, showing docking scores of -7.54 and -6.86 kcal/mol for optimal derivatives [35].

In vitro validation confirms inhibitory potential reaching 95% and 92% for lead compounds at 70 μM concentrations, as determined through cytopathic effect and plaque reduction assays [35]. Quantitative real-time PCR analysis demonstrates significant reduction in viral RNA levels, supporting the therapeutic potential of these bromoacetic acid-derived structures [35].

Antimicrobial Surfactant Synthesis

Quaternary Ammonium Compound Development

Antimicrobial surfactants derived from bromoacetic acid represent an important class of pharmaceutical intermediates with broad-spectrum antimicrobial activity [36] [37] [38]. The synthesis typically involves initial reaction of bromoacetic acid with fatty alcohols or fatty amines, followed by quaternization with N-methyl imidazole or related heterocyclic bases [36] [37].

Imidazole-based surfactants synthesized through bromoacetic acid intermediates demonstrate enhanced antimicrobial properties compared to conventional quaternary ammonium compounds [36]. The incorporation of aromatic heterocyclic moieties significantly improves biological activity while maintaining favorable surface-active properties [36] [38].

Synthetic Methodologies and Optimization

Micellar property evaluation reveals that bromoacetic acid-derived surfactants exhibit superior antimicrobial activities against both Gram-positive and Gram-negative bacteria [36]. The synthesis involves controlled esterification of bromoacetic acid with fatty alcohols, followed by selective quaternization under optimized conditions [36] [39].

Novel cationic Schiff base surfactants have been developed using bromoacetic acid esters as key intermediates [40]. These compounds demonstrate excellent surface properties combined with significant antimicrobial activities, making them suitable for pharmaceutical and industrial applications [40].

Advanced Surfactant Design

Gemini fluorosurfactants incorporating bromoacetic acid-derived segments show enhanced biological action due to the presence of aromatic nitrogen heteroatoms [38]. These compounds exhibit improved antimicrobial behaviour compared to conventional surfactants, particularly against resistant bacterial strains [38].

Leopolic acid-inspired tetramic acid analogues synthesized using bromoacetic acid methodology demonstrate significant activity against multidrug-resistant bacteria [41]. The key synthetic step involves intramolecular Lacey-Dieckmann cyclization, resulting in compounds more effective than the parent natural product against both Gram-positive and Gram-negative bacteria [41].

Purity

Physical Description

Aqueous solution.

Hygroscopic solid; [Merck Index] Colorless deliquescent solid; [CAMEO] Colorless hygroscopic crystals; [Sigma-Aldrich MSDS]

Color/Form

Colorless, deliquescent crystals

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Boiling Point

Flash Point

Heavy Atom Count

Density

LogP

0.41 (LogP)

log Kow = 0.41

Decomposition

Appearance

Melting Point

Storage

UNII

GHS Hazard Statements

H311: Toxic in contact with skin [Danger Acute toxicity, dermal];

H314: Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H317: May cause an allergic skin reaction [Warning Sensitization, Skin];

H331: Toxic if inhaled [Danger Acute toxicity, inhalation];

H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard]

Use and Manufacturing

Vapor Pressure

0.119 mm Hg at 25 °C

Pictograms

Corrosive;Acute Toxic;Irritant;Environmental Hazard

Other CAS

Metabolism Metabolites

Wikipedia

Use Classification

Methods of Manufacturing

By heating acetic acid and bromine.

Bromoacetic acid /is/ ... usually prepared by the well-known Hell-Volhard-Zelinski reaction in which the alpha-hydrogens of the carboxylic acid are replaced by bromine. A catalyst, such as a phosphorus trihalide, is necessary to convert the acid to the acid halide, the actual reaction intermediate. If the acid chloride or bromide is available as a starting material, no catalyst is needed and only one equivalent of bromine is required versus the two equivalents necessary when the carboxylic acid is the starting material. The resulting bromoacetyl halide can either be hydrolyzed or esterified to produce bromoacetic acid or its esters.

General Manufacturing Information

Haloacetic acids (five) (HAA5) mean the sum of the concentrations in milligrams per liter of the haloacetic acid compounds (monochloroacetic acid, dichloroacetic acid, trichloroacetic acid, monobromoacetic acid, and dibromoacetic acid), rounded to two significant figures after addition. /Haloacetic Acids (five) (HAA5)/

Haloacetic acids ... are chemical byproducts of chlorination and chloramination of drinking water. /Haloacetates/

Analytic Laboratory Methods

Method: EPA-OGWDW/TSC 552.2; Procedure: liquid-liquid extraction, derivitization and gas chromatography with electron capture detection; Analyte: bromoacetic acid; Matrix: drinking water, ground water, raw source water, and water at any intermediate treatment stage; Detection Limit: 0.204 ug/L.

Method: EPA-OGWDW/TSC 552.3rev1.0; Procedure: liquid-liquid microextraction, derivitization, and gas chromatography with electron capture detection; Analyte: bromoacetic acid; Matrix: drinking water; Detection Limit: 0.13 ug/L.

Method: Standard Methods 6251B; Procedure: micro liquid-liquid extraction gas chromatography with electron capture detector; Analyte: bromoacetic acid; Matrix: water; Detection Limit: 0.08 ug/L.

Storage Conditions

Stability Shelf Life

Dates

2: Chen QX, Chen SL, Zhou HM. Kinetics of inhibition of Penaeus penicillatus acid phosphatase by bromoacetic acid. Biochem Mol Biol Int. 1998 Oct;46(2):215-23. PubMed PMID: 9801789.

3: Muellner MG, Attene-Ramos MS, Hudson ME, Wagner ED, Plewa MJ. Human cell toxicogenomic analysis of bromoacetic acid: a regulated drinking water disinfection by-product. Environ Mol Mutagen. 2010 Apr;51(3):205-14. doi: 10.1002/em.20530. PubMed PMID: 19753638.

4: Chen QX, Zhang Z, Zhou XW, Zhuang ZL. Kinetics of inhibition of beta-glucosidase from Ampullarium crossean by bromoacetic acid. Int J Biochem Cell Biol. 2000 Jul;32(7):717-23. PubMed PMID: 10856702.

5: Procházka E, Escher BI, Plewa MJ, Leusch FD. In Vitro Cytotoxicity and Adaptive Stress Responses to Selected Haloacetic Acid and Halobenzoquinone Water Disinfection Byproducts. Chem Res Toxicol. 2015 Oct 19;28(10):2059-68. doi: 10.1021/acs.chemrestox.5b00283. Epub 2015 Sep 18. PubMed PMID: 26327680.

6: Pals J, Attene-Ramos MS, Xia M, Wagner ED, Plewa MJ. Human cell toxicogenomic analysis linking reactive oxygen species to the toxicity of monohaloacetic acid drinking water disinfection byproducts. Environ Sci Technol. 2013;47(21):12514-23. doi: 10.1021/es403171b. Epub 2013 Oct 10. PubMed PMID: 24050308; PubMed Central PMCID: PMC4014314.

7: BOCCACCI M, QUINTILIANI M. [Fate of bromoacetic acid-2-C14 in the mouse]. Rend Ist Sup Sanit. 1959;22:1044-58. Italian. PubMed PMID: 13801823.

8: BETTINI S, BOCCACCI M, ROSSI C. [Fate of bromoacetic acid labeled with radiocarbon after inoculation into Periplaneta americana]. Rend Ist Sup Sanit. 1955;18(9):817-25. French, Italian. PubMed PMID: 13310850.

9: Jeong CH, Gao L, Dettro T, Wagner ED, Ricke WA, Plewa MJ, Flaws JA. Monohaloacetic acid drinking water disinfection by-products inhibit follicle growth and steroidogenesis in mouse ovarian antral follicles in vitro. Reprod Toxicol. 2016 Jul;62:71-6. doi: 10.1016/j.reprotox.2016.04.028. Epub 2016 May 2. PubMed PMID: 27151372; PubMed Central PMCID: PMC4905796.

10: MØLLER KO. [Bromoacetic acid, an injurious food additive, with general considerations on food additives and hazards connected with their use]. Ugeskr Laeger. 1953 Nov 12;115(46):1683-88. Undetermined Language. PubMed PMID: 13136535.

11: Dad A, Jeong CH, Pals JA, Wagner ED, Plewa MJ. Pyruvate remediation of cell stress and genotoxicity induced by haloacetic acid drinking water disinfection by-products. Environ Mol Mutagen. 2013 Oct;54(8):629-37. doi: 10.1002/em.21795. Epub 2013 Jul 26. PubMed PMID: 23893730; PubMed Central PMCID: PMC4014312.

12: SHIRK HG, GERTLER SI. The influence of chemical structure on fungal activity. V. The effect of bromoacetic acid esters. Arch Biochem Biophys. 1958 May;75(1):31-9. PubMed PMID: 13534684.

13: Hung SH, Her GR. A convenient and sensitive method for haloacetic acid analysis in tap water by on-line field-amplified sample-stacking CE-ESI-MS. J Sep Sci. 2013 Nov;36(21-22):3635-43. doi: 10.1002/jssc.201300649. Epub 2013 Oct 20. PubMed PMID: 24019225.

14: Horisaki T, Yoshida E, Sumiya K, Takemura T, Yamane H, Nojiri H. Isolation and characterization of monochloroacetic acid-degrading bacteria. J Gen Appl Microbiol. 2011;57(5):277-84. PubMed PMID: 22139456.

15: Shah AD, Liu ZQ, Salhi E, Höfer T, von Gunten U. Peracetic acid oxidation of saline waters in the absence and presence of H ₂O ₂: secondary oxidant and disinfection byproduct formation. Environ Sci Technol. 2015 Feb 3;49(3):1698-705. doi: 10.1021/es503920n. Epub 2015 Jan 22. PubMed PMID: 25611970.

16: Bahrami Z, Badiei A, Atyabi F, Darabi HR, Mehravi B. Piperazine and its carboxylic acid derivatives-functionalized mesoporous silica as nanocarriers for gemcitabine: adsorption and release study. Mater Sci Eng C Mater Biol Appl. 2015 Apr;49:66-74. doi: 10.1016/j.msec.2014.12.069. Epub 2014 Dec 19. PubMed PMID: 25686928.

17: Martinez RA, Glass DR, Ortiz EG, Alvarez MA, Juarez E, Lodwig SN, Unkefer CJ. Large-scale preparation of (13) C-labeled 2-(phenylthio)acetic acid and the corresponding labeled sulfoxides and sulfones. J Labelled Comp Radiopharm. 2013 Feb;56(2):31-5. doi: 10.1002/jlcr.2991. Epub 2013 Jan 16. PubMed PMID: 24285279.

18: Linder RE, Klinefelter GR, Strader LF, Suarez JD, Dyer CJ. Acute spermatogenic effects of bromoacetic acids. Fundam Appl Toxicol. 1994 Apr;22(3):422-30. PubMed PMID: 8050637.

19: Escobar-Hoyos LF, Hoyos-Giraldo LS, Londoño-Velasco E, Reyes-Carvajal I, Saavedra-Trujillo D, Carvajal-Varona S, Sánchez-Gómez A, Wagner ED, Plewa MJ. Genotoxic and clastogenic effects of monohaloacetic acid drinking water disinfection by-products in primary human lymphocytes. Water Res. 2013 Jun 15;47(10):3282-90. doi: 10.1016/j.watres.2013.02.052. Epub 2013 Mar 13. PubMed PMID: 23602619.

20: Demirci S, Demirbas A, Ulker S, Alpay-Karaoglu S, Demirbas N. Synthesis of some heterofunctionalized penicillanic acid derivatives and investigation of their biological activities. Arch Pharm (Weinheim). 2014 Mar;347(3):200-20. doi: 10.1002/ardp.201300280. Epub 2013 Dec 2. PubMed PMID: 24293403.